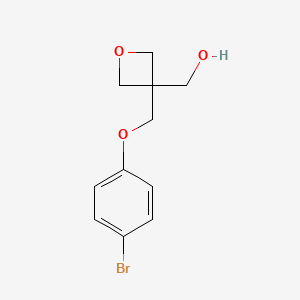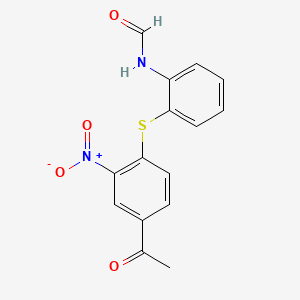
2-(Boc-aminomethyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Boc-aminomethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H21ClN2O2 and a molecular weight of 236.74 g/mol . It is commonly used in research and industrial applications, particularly in the field of proteomics . The compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a Boc (tert-butoxycarbonyl) protecting group attached to the aminomethyl group .
Métodos De Preparación
The synthesis of 2-(Boc-aminomethyl)pyrrolidine hydrochloride typically involves the protection of the aminomethyl group with a Boc group, followed by the formation of the pyrrolidine ring. One common synthetic route involves the reaction of pyrrolidine with Boc-protected aminomethyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Análisis De Reacciones Químicas
2-(Boc-aminomethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides under appropriate conditions.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected aminomethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Aplicaciones Científicas De Investigación
2-(Boc-aminomethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Boc-aminomethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then interact with its target . The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its target . The pathways involved in its mechanism of action depend on the specific application and target molecule .
Comparación Con Compuestos Similares
2-(Boc-aminomethyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
1-Boc-2-(aminomethyl)pyrrolidine: Similar in structure but with different substitution patterns on the pyrrolidine ring.
1-Boc-3-(aminomethyl)pyrrolidine: Another similar compound with the aminomethyl group attached at a different position on the pyrrolidine ring.
4-(2-Boc-aminoethyl)piperidine: A related compound with a piperidine ring instead of a pyrrolidine ring. The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which provides selective reactivity and stability.
Propiedades
Fórmula molecular |
C10H21ClN2O2 |
|---|---|
Peso molecular |
236.74 g/mol |
Nombre IUPAC |
tert-butyl 2-amino-2-pyrrolidin-2-ylacetate;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)8(11)7-5-4-6-12-7;/h7-8,12H,4-6,11H2,1-3H3;1H |
Clave InChI |
FLIYAMWMZSKISF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C1CCCN1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-chloro-8,12-dimethylbenzo[a]acridine](/img/structure/B13938288.png)







![2-morpholinoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13938343.png)

![3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline](/img/structure/B13938355.png)

